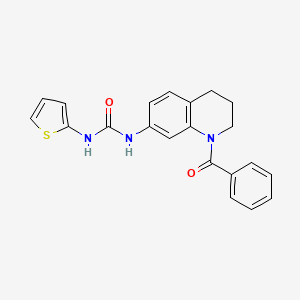

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea

Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Properties

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c25-20(16-6-2-1-3-7-16)24-12-4-8-15-10-11-17(14-18(15)24)22-21(26)23-19-9-5-13-27-19/h1-3,5-7,9-11,13-14H,4,8,12H2,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWJQQOAJOSJBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea typically involves the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Urea formation: The benzoylated tetrahydroquinoline is reacted with thiophene-2-yl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiophene moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme or receptor interactions.

Medicine: Potential therapeutic applications as enzyme inhibitors or receptor modulators.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea would depend on its specific target. Generally, urea derivatives can act by:

Inhibiting enzymes: By binding to the active site and preventing substrate access.

Modulating receptors: By interacting with receptor sites and altering their activity.

Comparison with Similar Compounds

Similar Compounds

1-Benzoyl-3-(thiophen-2-yl)urea: Lacks the tetrahydroquinoline moiety.

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea: Lacks the thiophene moiety.

Uniqueness

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is unique due to the presence of both the tetrahydroquinoline and thiophene moieties, which may confer distinct chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 401.5 g/mol. The compound features a tetrahydroquinoline core linked to a thiophene moiety through a urea functional group. The unique structure contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Several studies have demonstrated that derivatives of tetrahydroquinoline compounds possess significant antitumor properties. For instance, related compounds have shown GI50 values ranging from 15 to 25 μM against different cancer cell lines such as MDA-MB-435 (breast cancer) and RPMI-8226 (leukemia) .

- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes. For example, related urea derivatives have shown inhibition of GSK-3β activity with IC50 values as low as 140 nM, indicating potential applications in treating diseases like Alzheimer's .

The mechanisms through which this compound exerts its effects are multifaceted:

- Enzyme Inhibition : The compound may interact with various enzymes by binding to active sites or allosteric sites, leading to modulation of their activity.

- Cell Cycle Arrest : Some studies suggest that compounds in this class can induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cancer cells, contributing to cytotoxicity.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds:

Case Study 1: Antitumor Activity

A study evaluated the antitumor efficacy of several urea derivatives similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 15 μM to 30 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-435 | 15 |

| Compound B | RPMI-8226 | 21 |

| Compound C | OVCAR-4 | 25 |

Case Study 2: Enzyme Inhibition

In another study focusing on GSK-3β inhibition by urea derivatives, it was found that certain compounds reduced GSK-3β activity by over 50% at concentrations around 1 μM. This suggests a promising avenue for developing treatments for conditions like Alzheimer's disease .

Q & A

Q. What are the key synthetic pathways for synthesizing 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

Core Formation : Construct the tetrahydroquinoline core via cyclization of substituted aniline derivatives.

Functionalization : Introduce the benzoyl group at the 1-position using benzoyl chloride under basic conditions (e.g., triethylamine).

Urea Linkage : React the 7-amino-tetrahydroquinoline intermediate with thiophen-2-yl isocyanate to form the urea bond .

Q. Optimization Parameters :

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may require reflux conditions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) can accelerate benzoylation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the expected spectral signatures?

- ¹H/¹³C NMR :

- Tetrahydroquinoline Core : Aromatic protons (δ 6.8–7.5 ppm), NH of urea (δ 8.2–8.5 ppm).

- Thiophene Moiety : Protons at δ 7.1–7.3 ppm (doublets for β-thiophene protons) .

- IR Spectroscopy : Urea C=O stretch (~1640–1680 cm⁻¹), benzoyl C=O (~1700 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₂₃H₂₀N₃O₂S) with fragmentation patterns confirming substituents .

Advanced Research Questions

Q. How can researchers design experiments to assess the structure-activity relationship (SAR) of this compound’s antitumor activity?

Methodology :

Analog Synthesis : Modify substituents (e.g., benzoyl → sulfonyl, thiophene → furan) .

In Vitro Screening :

- Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values.

- Compare with control compounds lacking specific groups (e.g., unsubstituted urea).

Computational Modeling :

- Perform molecular docking (e.g., with EGFR or tubulin) to predict binding interactions .

Data Contradiction Example :

If thiophene substitution shows higher activity in vitro but lower in vivo, evaluate metabolic stability via liver microsome assays .

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?

Approaches :

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), bioavailability, and tissue distribution using LC-MS/MS .

- Metabolite Identification : Incubate the compound with hepatocytes and analyze metabolites via HR-MS .

- Dose Optimization : Conduct dose-response studies in animal models to identify therapeutic windows .

Q. Experimental Design :

- Use randomized block designs with control groups (n ≥ 5) to minimize variability .

- Replicate in vivo assays across multiple models (e.g., xenograft vs. syngeneic) .

Q. How can the synthetic route be optimized for high-yield, scalable production while maintaining purity?

Strategies :

- Flow Chemistry : Implement continuous flow reactors for benzoylation to reduce reaction time and improve yield (90–95%) .

- Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized ZnCl₂ on silica) for recyclability .

- Purification : Use flash chromatography (hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) to achieve ≥98% purity .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

Methods :

- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (>200°C indicates robustness) .

- Light Sensitivity : Expose to UV-Vis light and track photodegradation products .

Q. How do electronic effects of substituents (e.g., benzoyl vs. sulfonyl) influence biological activity?

SAR Insights :

- Electron-Withdrawing Groups (e.g., sulfonyl) : Increase urea’s hydrogen-bonding capacity, enhancing enzyme inhibition (e.g., kinase targets) .

- Electron-Donating Groups (e.g., methoxy) : Improve membrane permeability but may reduce metabolic stability .

Case Study :

Replacing benzoyl with sulfonyl in analogs increased IC₅₀ against EGFR from 12 μM to 3 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.